Cas no 129895-76-7 (N,5-Dimethyl-2-[(4R)-4-methyl-2-[(4S)-4-methyl-2-[(4S)-4-methyl-2-[(4R)-4-methyl-2-propan-2-yl-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide)

N,5-Dimethyl-2-[(4R)-4-methyl-2-[(4S)-4-methyl-2-[(4S)-4-methyl-2-[(4R)-4-methyl-2-propan-2-yl-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide structure
129895-76-7 structure
Nome do Produto:N,5-Dimethyl-2-[(4R)-4-methyl-2-[(4S)-4-methyl-2-[(4S)-4-methyl-2-[(4R)-4-methyl-2-propan-2-yl-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide
N.o CAS:129895-76-7
MF:C25H34N6O2S4
MW:578.836459636688
CID:197819

N,5-Dimethyl-2-[(4R)-4-methyl-2-[(4S)-4-methyl-2-[(4S)-4-methyl-2-[(4R)-4-methyl-2-propan-2-yl-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Oxazolecarboxamide,N,5-dimethyl-2-[(4R,4'S,4''S,4'''R)-4,4',4'',4''',5,5',5'',5'''-octahydro-4,4',4'',4'''-tetramethyl-2'''-(1-methylethyl)[2,4':2',4'':2'',4'''-quaterthiazol]-4-yl]-(9CI)
    • (-)-Tantazole B
    • 4-Oxazolecarboxamide,N,5-dimethyl-2-[4,4',4'',4''',5,5',5'',5'''-octahydro-4,4',4'',4'''-tetramethyl-2'''-(1-methylethyl)[2,4':2',4'':2'',4'''-quaterthiazol]-4-yl]-,[4R-[2[S*[S*(R*)]],4R*]]-
    • Tantazole B
    • N,5-Dimethyl-2-[(4R)-4-methyl-2-[(4S)-4-methyl-2-[(4S)-4-methyl-2-[(4R)-4-methyl-2-propan-2-yl-5H-1,
    • N,5-Dimethyl-2-[(4R)-4-methyl-2-[(4S)-4-methyl-2-[(4S)-4-methyl-2-[(4R)-4-methyl-2-propan-2-yl-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide
    • Inchi: 1S/C25H34N6O2S4/c1-13(2)17-28-23(5,10-34-17)19-30-25(7,12-36-19)21-31-24(6,11-37-21)20-29-22(4,9-35-20)18-27-15(14(3)33-18)16(32)26-8/h13H,9-12H2,1-8H3,(H,26,32)/t22-,23+,24-,25-/m0/s1
    • Chave InChI: QQRRYMHITBHPAI-NDBXHCKUSA-N
    • SMILES: S1C[C@@](C)(C2=N[C@@](C3=NC(C(NC)=O)=C(C)O3)(C)CS2)N=C1[C@]1(C)CSC([C@@]2(C)CSC(C(C)C)=N2)=N1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 11
  • Contagem de Átomos Pesados: 37
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 1110
  • Superfície polar topológica: 206

N,5-Dimethyl-2-[(4R)-4-methyl-2-[(4S)-4-methyl-2-[(4S)-4-methyl-2-[(4R)-4-methyl-2-propan-2-yl-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide Literatura Relacionada

Fornecedores recomendados
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd